molecular formula C17H15N3O2S B2889457 1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-13-3

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2889457
CAS No.: 946254-13-3
M. Wt: 325.39
InChI Key: UFRNZBPVCCLDJV-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dihydropyridine ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the biological activities of similar compounds, it could potentially serve as a lead compound for the development of new drugs .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of pharmaceutical and biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

It is known that thiazole derivatives can bind with high affinity to multiple receptors , which can lead to a variety of biological responses. The compound’s interaction with its targets can result in changes at the molecular level, which can then translate into observable effects at the cellular and organismal levels.

Biochemical Pathways

The compound may affect several biochemical pathways due to its broad range of biological activities. Thiazole derivatives have been found to influence a variety of pathways related to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The downstream effects of these pathway alterations can vary widely, depending on the specific target and the biological context.

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, given its potential to interact with multiple targets and pathways. For instance, some thiazole derivatives have been found to exhibit potent antioxidant activity , which could result in the neutralization of harmful free radicals and a reduction in oxidative stress at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Synthesis of the dihydropyridine ring: The Hantzsch dihydropyridine synthesis is often employed, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Coupling of the thiazole and dihydropyridine rings: This step usually involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond between the two rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or boron trifluoride.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide: shares similarities with other thiazole and dihydropyridine derivatives, such as:

Uniqueness

    Unique Structural Features: The combination of the thiazole and dihydropyridine rings in a single molecule is relatively rare, providing unique chemical and biological properties.

    Distinct Biological Activities: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(16(20)22)15(21)19-17-18-8-10-23-17/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRNZBPVCCLDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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